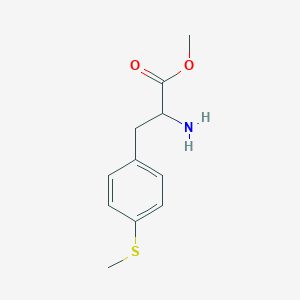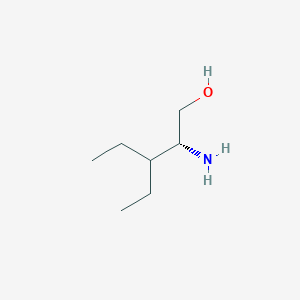![molecular formula C13H23NO4 B13581258 1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, making it useful in multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 4,6-dimethylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile or tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds often involves continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. These processes typically use microreactor systems to introduce the Boc group into a variety of organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used reagents for deprotection.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions involving the Boc-protected amine.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid exerts its effects involves the formation and removal of the Boc protecting group. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The removal of the Boc group occurs under acidic conditions, leading to the formation of a tert-butyl carbocation, which is stabilized by elimination and decarboxylation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-butoxycarbonyl piperidine-4-carboxylic acid
- 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid
- 1-tert-butoxycarbonyl-4-methoxymethylpyrrolidine-2-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the steric effects it imparts in synthetic reactions. This makes it particularly useful in certain synthetic pathways where other Boc-protected compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H23NO4 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
(2S,4R,6S)-4,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-8-6-9(2)14(10(7-8)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t8-,9+,10+/m1/s1 |
InChI-Schlüssel |
MHVRTIOHOLFKNY-UTLUCORTSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1CC(N(C(C1)C(=O)O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


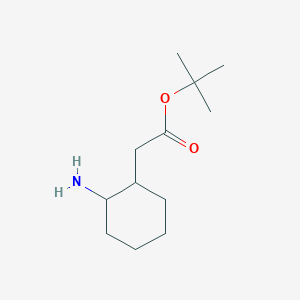

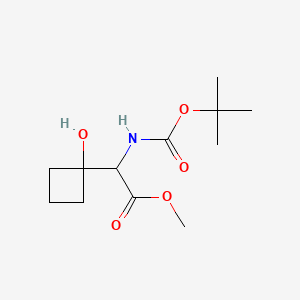
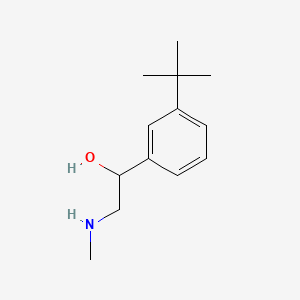
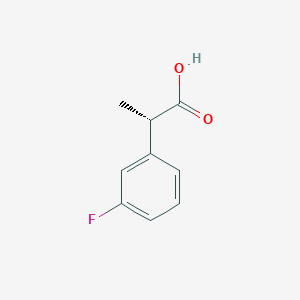




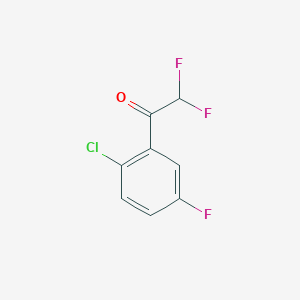
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)

